2-Isopropyl-6-nitroaniline
Overview
Description
2-Isopropyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of an isopropyl group at the second position and a nitro group at the sixth position on the aniline ring
Mechanism of Action
Target of Action
Nitro group-containing compounds are known to have various therapeutic applications, including in the treatment of cancer .
Mode of Action
Nitroanilines, in general, are known to undergo various intra- and intermolecular interactions . The nitro group in these compounds has strong electron-withdrawing tendencies, which can lead to various chemical reactions .
Biochemical Pathways
Nitro group-containing compounds are known to have various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . These properties suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 1802 g/mol , which may influence its absorption and distribution in the body.
Result of Action
Nitro group-containing compounds are known to have various therapeutic effects, including anticancer activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-6-nitroaniline. For instance, in aerobic sewage treatment plants, certain aromatic amines, including 4-isopropylaniline, were found to be mostly degraded, with biodegradation and removal rates of 54.1% . This suggests that environmental conditions such as the presence of oxygen and microbial activity can influence the fate of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-nitroaniline typically involves a multi-step process. One common method is the nitration of 2-isopropylaniline, where the isopropyl group is already present on the aniline ring. The nitration reaction introduces the nitro group at the desired position. This process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitro groups under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Isopropyl-6-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
2-Isopropyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
2-Isopropyl-6-nitroaniline can be compared with other nitroaniline derivatives:
2-Nitroaniline: Lacks the isopropyl group, making it less lipophilic and potentially less active in certain biological systems.
4-Nitroaniline: The nitro group is at the para position, which can lead to different reactivity and biological activity.
2,4-Dinitroaniline: Contains two nitro groups, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
2-nitro-6-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(9(7)10)11(12)13/h3-6H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWXCSITLKQDLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507809 | |
Record name | 2-Nitro-6-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79858-67-6 | |
Record name | 2-Nitro-6-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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